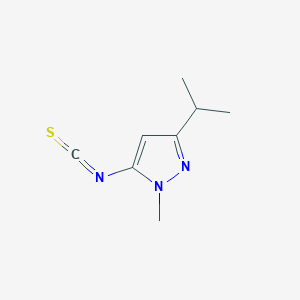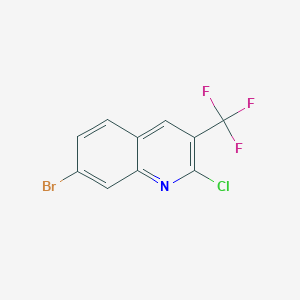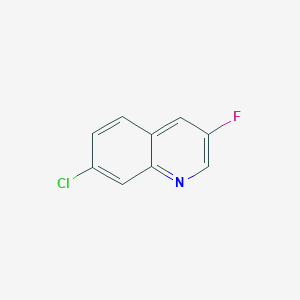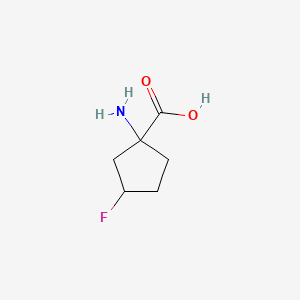![molecular formula C12H15O4- B13907885 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate is an organic compound that features a furan ring attached to a cyclohexyl group through an oxygen bridge, with an acetate group attached to the oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate typically involves the reaction of furan derivatives with cyclohexyl compounds under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the furan ring into more saturated compounds, altering its chemical properties.
Substitution: The acetate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Saturated furan derivatives
Substitution: Various substituted acetates
Applications De Recherche Scientifique
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, altering their function and leading to various biological effects. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)-2-oxoacetic acid: A related compound with similar structural features but different functional groups.
Furan-2,5-dicarboxylic acid: Another furan derivative with applications in polymer production.
Uniqueness
2-[2-(Furan-2-yl)cyclohexyl]oxyacetate is unique due to its combination of a furan ring and a cyclohexyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15O4- |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
2-[2-(furan-2-yl)cyclohexyl]oxyacetate |
InChI |
InChI=1S/C12H16O4/c13-12(14)8-16-11-5-2-1-4-9(11)10-6-3-7-15-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,13,14)/p-1 |
Clé InChI |
YRIFQKJPPZNCIK-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C(C1)C2=CC=CO2)OCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)






![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)


